molecular formula C8H7N3O B3028984 1-Imidazo[1,2-b]pyridazin-3-ylethanone CAS No. 453548-65-7

1-Imidazo[1,2-b]pyridazin-3-ylethanone

カタログ番号: B3028984
CAS番号: 453548-65-7
分子量: 161.16
InChIキー: CVVDMUYJTWFLAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Imidazo[1,2-b]pyridazin-3-ylethanone is a heterocyclic compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol . This compound is characterized by its fused imidazo-pyridazine ring structure, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its versatile reactivity and potential therapeutic benefits.

準備方法

The synthesis of 1-Imidazo[1,2-b]pyridazin-3-ylethanone typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions are generally mild, and the process yields the desired product in moderate to high yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and efficiency.

化学反応の分析

1-Imidazo[1,2-b]pyridazin-3-ylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where halogenated derivatives are replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted imidazo-pyridazine derivatives .

科学的研究の応用

Pharmacological Properties

1-Imidazo[1,2-b]pyridazin-3-ylethanone exhibits a range of pharmacological activities, making it a valuable scaffold in drug discovery. The following table summarizes some key therapeutic areas where this compound has shown potential:

Therapeutic Area Mechanism of Action References
Cancer Inhibition of c-KIT kinase mutations in GIST patients ,
Neurological Disorders Inhibition of AAK1, linked to schizophrenia and Parkinson's disease
Anti-inflammatory Targeting Phospholipase A2 (PLA2)
Antimicrobial Broad-spectrum activity against various pathogens ,

Case Study: Anticancer Activity

A notable study focused on the inhibition of c-KIT kinase by imidazo[1,2-b]pyridazin-3-ylethanone derivatives demonstrated their efficacy against gastrointestinal stromal tumors (GIST). The compounds were shown to inhibit the growth of cancer cells harboring specific c-KIT mutations, providing a promising avenue for targeted cancer therapy. The study highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for better efficacy and selectivity against cancer cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield high purity and yield. The versatility of this compound allows for the development of numerous derivatives with enhanced biological activity.

Table: Synthetic Methods

Method Conditions Yield (%) References
One-pot synthesisMicrowave-assisted, solvent-freeUp to 90
Multi-component reactionsCatalyzed by Cu(I) and Cu(II) systemsHigh yields
Electrochemical methodsC-H functionalization under mild conditionsGood yields

Biological Evaluation

The biological evaluation of this compound derivatives has revealed significant inhibitory activities against various targets. For instance, the compound's ability to inhibit PLA2 has been linked to its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study: PLA2 Inhibition

In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 14.3 μM against snake venom PLA2, indicating potent inhibitory effects comparable to established anti-inflammatory drugs like nimesulide . This suggests potential therapeutic applications in managing inflammatory conditions.

作用機序

The mechanism by which 1-Imidazo[1,2-b]pyridazin-3-ylethanone exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for drug development.

類似化合物との比較

1-Imidazo[1,2-b]pyridazin-3-ylethanone can be compared with other similar compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-b]pyrimidines. These compounds share a similar fused ring structure but differ in their specific chemical properties and biological activities. For example, imidazo[1,2-a]pyridines are known for their anticonvulsant and antimicrobial properties, while imidazo[1,2-b]pyrimidines are studied for their potential as anti-inflammatory agents . The unique structure of this compound allows for specific interactions with molecular targets, distinguishing it from these related compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and development, particularly in the areas of chemistry, biology, and medicine. Ongoing studies continue to uncover new applications and mechanisms of action, highlighting the importance of this compound in advancing scientific knowledge and innovation.

生物活性

1-Imidazo[1,2-b]pyridazin-3-ylethanone is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features an imidazole ring fused with a pyridazine moiety, contributing to its unique chemical properties. The compound's structure can be represented as follows:

Chemical Structure C10H8N4O\text{Chemical Structure }C_{10}H_{8}N_{4}O

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that are crucial in metabolic pathways. For instance, studies indicate that it may act as a selective inhibitor of DYRK1A, an enzyme involved in cell proliferation and differentiation .
  • Binding Affinity : Research has demonstrated that derivatives of this compound exhibit varying binding affinities to amyloid plaques, which are associated with neurodegenerative diseases such as Alzheimer's. Binding affinities ranged from 11.0 nM to over 1000 nM depending on the substitution patterns .

Biological Activities

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Description IC50 Value (nM)
DYRK1A Inhibition Selective inhibition of DYRK1A involved in cancer pathways76 - 186
Amyloid Binding Binding to synthetic aggregates of Aβ1−4011.0 - >1000
Anticancer Activity Suppression of tumorigenicity in non-small cell lung cancer (NSCLC) cellsVaries by derivative
Antimicrobial Properties Potential activity against various microbial strainsNot specified

Case Studies and Research Findings

Numerous studies have explored the potential therapeutic applications of this compound:

  • DYRK1A Inhibitors : A study highlighted the development of selective DYRK1A inhibitors based on this compound's structure. These inhibitors showed promising results in preclinical models for treating diseases linked to DYRK1A function .
  • Neurodegenerative Disease Models : Research evaluating the binding affinity of imidazo[1,2-b]pyridazine derivatives to amyloid plaques indicated that certain substitutions significantly enhanced binding strength, suggesting potential for use in imaging agents for Alzheimer's disease .
  • Cancer Therapeutics : Investigations into the anticancer properties revealed that specific derivatives could inhibit tumor growth and metastasis in NSCLC models, showcasing their potential as effective cancer therapeutics .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other related compounds:

Compound Name Biological Activity IC50 Value (nM)
Imidazo[1,2-a]pyrazine Derivatives ENPP1 inhibition for immune modulation5.70 - 9.68
Pyridazine Derivatives Binding to amyloid plaquesVaries
Benzimidazole Derivatives Antiviral propertiesNot specified

特性

IUPAC Name

1-imidazo[1,2-b]pyridazin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)7-5-9-8-3-2-4-10-11(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVDMUYJTWFLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665889
Record name 1-(Imidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453548-65-7
Record name 1-(Imidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromoimidazo[1,2-b]pyridazine (1.0 g, 5.05 mmol), tributyl(1-ethoxyvinyl)tin (3.41 mL, 10.1 mmol), and PdCl2(PPh3)2 (354 mg, 0.505 mmol), were added to a sealed tube. DMF (25.2 mL) was added and the reaction purged with nitrogen for 5 minutes. The reaction was heated at 100° C. for 18 h. The reaction was cooled to room temperature and quenched with aqueous saturated sodium bicarbonate. The aqueous layer was extracted with ethyl acetate (×3) and the combined organic layers were dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was diluted with methanol (10 mL) and HCl in 1,4-dioxane (1.26 mL, 5.05 mmol, 4M) was added. The solution was stirred at room temperature for 1 h. The reaction was then quenched with aqueous saturated sodium bicarbonate and extracted with ethyl acetate (×3). The combined organic layers were dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography to afford the title compound. 1H NMR (500 MHz, CD3SOCD3) δ 8.76 (d, 1H); 8.55 (s, 1H); 8.31 (d, 1H); 8.49 (dd, 1H); 2.64 (s, 3H). LRMS (APCI) calc'd for (C8H7N3O) [M+H]+, 162.1. found 162.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
354 mg
Type
catalyst
Reaction Step One
Name
Quantity
25.2 mL
Type
reactant
Reaction Step Two
Quantity
1.26 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Imidazo[1,2-b]pyridazin-3-ylethanone
Reactant of Route 2
1-Imidazo[1,2-b]pyridazin-3-ylethanone
Reactant of Route 3
Reactant of Route 3
1-Imidazo[1,2-b]pyridazin-3-ylethanone
Reactant of Route 4
Reactant of Route 4
1-Imidazo[1,2-b]pyridazin-3-ylethanone
Reactant of Route 5
1-Imidazo[1,2-b]pyridazin-3-ylethanone
Reactant of Route 6
1-Imidazo[1,2-b]pyridazin-3-ylethanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。